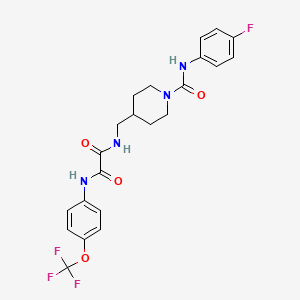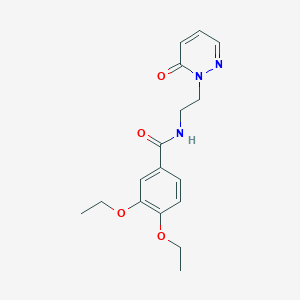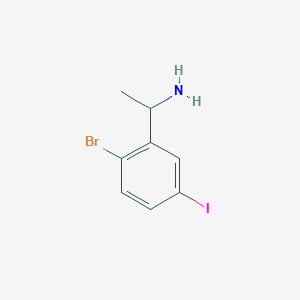
1-(2-Bromo-5-iodophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-5-iodophenyl)ethanamine” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The Time-Dependent Density Functional Theory (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 325.975. For more detailed properties, it would be best to refer to a specialized chemical database.Aplicaciones Científicas De Investigación
In Vivo Metabolism Studies
Research on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has identified various metabolic pathways, highlighting the complexity of drug metabolism in biological systems. For example, a study investigated the in vivo metabolism of 2C-B in rats, revealing multiple metabolites through pathways involving deamination, oxidation, and acetylation (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Such research is crucial for understanding the pharmacokinetics of psychoactive substances and their potential impacts on health.
Cytochrome P450 Enzymes in Drug Metabolism
Another study focused on identifying the cytochrome P450 enzymes responsible for metabolizing NBOMe compounds, potent serotonin 5-HT2A receptor agonists. This research is vital for predicting drug interactions and toxicological profiles of new psychoactive substances (Nielsen et al., 2017). Understanding the enzymes involved in the metabolism of such compounds can aid in developing treatments for intoxications and understanding their biological effects.
Synthesis and Chemical Reactions
Research into the synthesis of novel compounds, such as the production of pyrrolo[1,2-a]quinolines and ullazines from N-arylpyrroles, demonstrates the application of similar bromo- and iodo- substituted compounds in creating new molecules with potential pharmacological activities (Das, Ghosh, & Koenig, 2016). Such synthetic routes contribute to the development of new drugs and materials with diverse applications.
Antimicrobial Activity Studies
Compounds structurally related to 1-(2-Bromo-5-iodophenyl)ethanamine have been synthesized and tested for their antimicrobial activities, providing insights into the potential therapeutic applications of these substances. For instance, the synthesis and evaluation of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives for their antibacterial and antifungal activities highlight the ongoing search for new antimicrobial agents (Kumbhare et al., 2013).
Safety and Hazards
While specific safety data for “1-(2-Bromo-5-iodophenyl)ethanamine” is not available, similar compounds like bromoethylamine hydrobromide have been noted to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It’s important to handle such compounds with care, using appropriate personal protective equipment.
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine, is known to interact with the5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play crucial roles in neural signaling .
Mode of Action
Similar compounds are known to act as partial agonists at their target receptors .
Propiedades
IUPAC Name |
1-(2-bromo-5-iodophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrIN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHDQEIEZFMDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)I)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

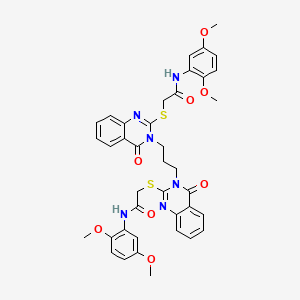
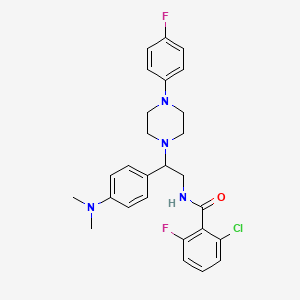
![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)

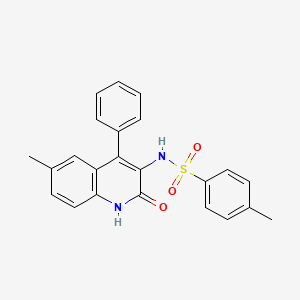
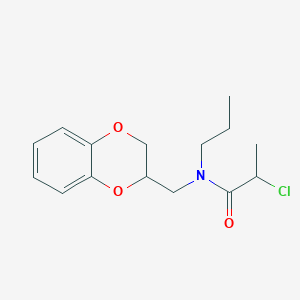

![Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2876828.png)
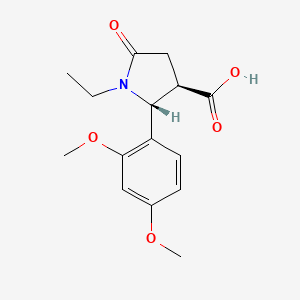
![3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2876831.png)
![1,1-Diphenyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2876834.png)
![3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2876835.png)
